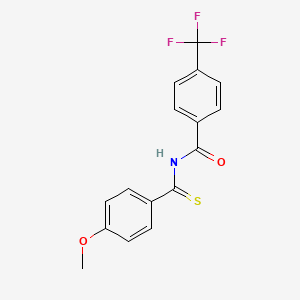
N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a carbothioyl group, and a trifluoromethyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 4-(trifluoromethyl)aniline as the primary starting materials.
Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride intermediate is then reacted with 4-(trifluoromethyl)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbothioyl group can be reduced to a thiol or a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxybenzene-1-carbothioyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
N-(4-Methoxybenzene-1-carbothioyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(4-Methoxybenzene-1-carbothioyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects and its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in drug design and development.
Eigenschaften
CAS-Nummer |
89804-56-8 |
|---|---|
Molekularformel |
C16H12F3NO2S |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
N-(4-methoxybenzenecarbothioyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H12F3NO2S/c1-22-13-8-4-11(5-9-13)15(23)20-14(21)10-2-6-12(7-3-10)16(17,18)19/h2-9H,1H3,(H,20,21,23) |
InChI-Schlüssel |
PQYQCUXCWUKQRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=S)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


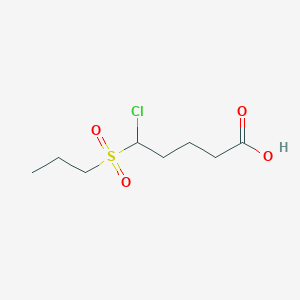
![(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14384604.png)
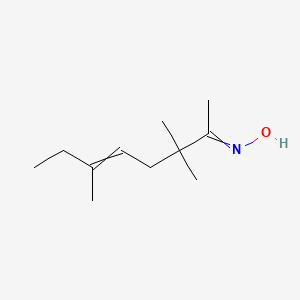
![Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate](/img/structure/B14384616.png)
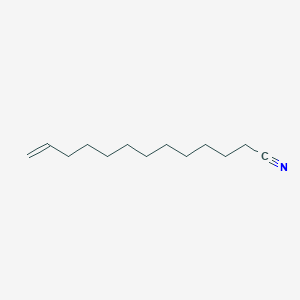
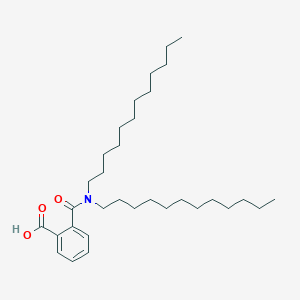
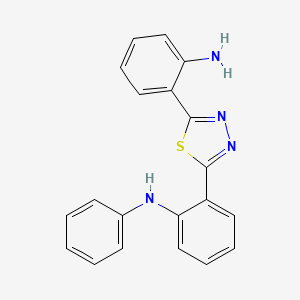
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)
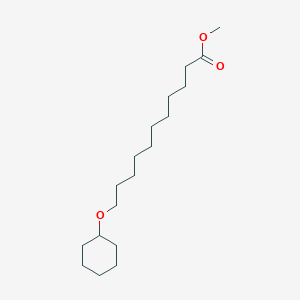

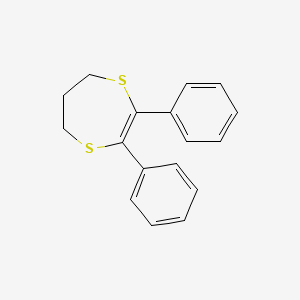

![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
